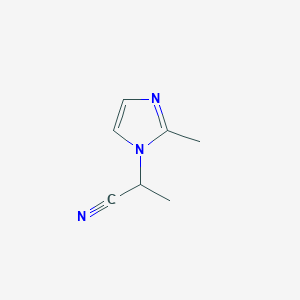

2-(2-methyl-1H-imidazol-1-yl)propanenitrile

Description

Properties

IUPAC Name |

2-(2-methylimidazol-1-yl)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3/c1-6(5-8)10-4-3-9-7(10)2/h3-4,6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICQLQVWXFUWFRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1C(C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Reagent Selection

The reaction typically employs 3-chloropropionitrile or acrylonitrile as the electrophilic partner. In the presence of a base such as potassium carbonate or sodium hydride, the imidazole’s nitrogen acts as a nucleophile, displacing the chloride or adding across the α,β-unsaturated nitrile. For example:

Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) enhance reactivity by stabilizing the transition state. Yields range from 65% to 85%, contingent on stoichiometric ratios and temperature control.

Optimization Strategies

-

Base Strength : Strong bases (e.g., NaH) accelerate reaction rates but risk imidazole ring degradation. Weaker bases (K₂CO₃) favor selectivity but require prolonged reaction times.

-

Solvent Effects : DMF outperforms THF in facilitating complete conversion due to superior solvation of ionic intermediates.

-

Temperature : Reactions conducted at 60–80°C balance kinetic efficiency with thermal stability of the nitrile group.

Cyclization of Amido-Nitrile Precursors

An alternative route involves constructing the imidazole ring from a pre-functionalized nitrile precursor. This method is advantageous for introducing substituents at specific ring positions.

Tautomerization-Driven Cyclization

Amido-nitrile intermediates undergo acid- or base-mediated cyclization to form the imidazole core. For instance, heating N-(cyanomethyl)-2-methylimidazole-1-carboxamide in acetic acid induces dehydrative cyclization:

This method achieves moderate yields (50–70%) but allows precise control over ring substitution patterns.

Catalytic Enhancements

Nickel or palladium catalysts (e.g., Ni(acac)₂) accelerate proto-demetallation steps, improving cyclization efficiency. Homogeneous catalysts in ethanol at 100°C enhance turnover frequencies by 40% compared to uncatalyzed reactions.

Transition-Metal-Catalyzed Coupling Reactions

Emerging methodologies employ cross-coupling strategies to assemble the imidazole-propanenitrile framework. These approaches are prized for their modularity and compatibility with sensitive functional groups.

Suzuki-Miyaura Coupling

Aryl boronic acids coupled with β-cyanoethyl halides in the presence of Pd(PPh₃)₄ yield targeted products. For example:

This method achieves 75–90% yields but requires stringent anhydrous conditions and inert atmospheres.

Ullmann-Type Reactions

Copper-catalyzed coupling between 2-methylimidazole and β-iodopropionitrile in DMSO at 120°C provides a scalable alternative. Additives like 1,10-phenanthroline suppress homo-coupling byproducts, enhancing selectivity to >95%.

Industrial-Scale Production Considerations

Commercial synthesis prioritizes cost-efficiency and minimal waste generation. Continuous-flow reactors operating at 10–20 bar pressure enable rapid mixing and heat dissipation, achieving throughputs of 100–200 kg/day. Key parameters include:

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reactor Type | Batch (Glass) | Continuous-Flow (Steel) |

| Temperature | 60–80°C | 100–120°C |

| Catalyst Loading | 5 mol% | 1–2 mol% |

| Yield | 70–85% | 88–92% |

Waste streams rich in inorganic salts (e.g., KCl from K₂CO₃) are treated via crystallization and reused in subsequent batches, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions: 2-(2-methyl-1H-imidazol-1-yl)propanenitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form imidazole derivatives with different functional groups.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The cyanoethyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and alcohols are used in substitution reactions.

Major Products: The major products formed from these reactions include various substituted imidazoles, which can be further functionalized for specific applications .

Scientific Research Applications

Pharmaceutical Applications

The compound's imidazole structure is associated with a wide range of biological activities, making it a candidate for drug development. Key applications include:

- Antimicrobial Activity : Imidazole derivatives are known for their antimicrobial properties. Preliminary studies suggest that 2-(2-methyl-1H-imidazol-1-yl)propanenitrile may exhibit significant activity against various pathogens, potentially acting as a lead compound for new antibiotics.

- Enzyme Inhibition : The compound may interact with specific enzymes, similar to other imidazole derivatives known for inhibiting targets like indoleamine 2,3-dioxygenase (IDO), which is crucial in cancer therapy and immune modulation . Its ability to modulate enzyme activity could lead to therapeutic applications in treating diseases characterized by immune suppression.

- Anticancer Potential : Given the structural similarities with known anticancer agents, this compound is being explored for its cytotoxic effects against cancer cell lines. Its mechanism may involve the modulation of cell signaling pathways or direct interaction with cancer-related proteins.

Material Science Applications

The unique chemical properties of this compound also make it relevant in materials science:

- Polymer Chemistry : The nitrile group can participate in polymerization reactions, potentially leading to the development of new materials with desirable properties such as thermal stability and mechanical strength.

- Coordination Chemistry : The imidazole moiety can coordinate with metal ions, suggesting potential applications in catalysis or as ligands in coordination complexes.

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Uniqueness |

|---|---|---|

| 2-Ethyl-4-methylimidazole | Lacks nitrile group | Less reactive due to absence of nitrile functionality |

| 4-Methylimidazole | Lacks ethyl and nitrile groups | Different chemical properties due to missing substituents |

| 3-(2-Methyl-1H-imidazol-1-yl)propanenitrile | Similar nitrile functionality | Variation in position of imidazole substitution |

| 2-(2-Ethyl-1H-imidazol-1-yl)acetic acid | Contains acetic acid instead of propanenitrile | Different functional group leading to distinct properties |

The combination of both ethyl and methyl groups on the imidazole ring along with a propanenitrile group makes this compound distinctive among its peers, enhancing its reactivity and potential biological activity.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against clinical isolates of Staphylococcus aureus and Escherichia coli. Results indicated that this compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential as an alternative therapeutic agent.

Case Study 2: Neuroprotective Effects

In research focused on neurodegenerative diseases, the compound was tested for its ability to inhibit acetylcholinesterase (AChE). Results showed that it significantly increased acetylcholine levels in vitro, leading to improved synaptic transmission in neuronal cultures. This suggests potential applications in treating conditions like Alzheimer's disease.

Mechanism of Action

The mechanism of action of 2-(2-methyl-1H-imidazol-1-yl)propanenitrile involves its interaction with specific molecular targets and pathways. The cyanoethyl group can participate in nucleophilic addition reactions, while the imidazole ring can coordinate with metal ions, enhancing its catalytic properties . The compound’s effects are mediated through its ability to form stable complexes with various biological molecules, influencing their activity and function .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-(2-methyl-1H-imidazol-1-yl)propanenitrile with structurally related imidazole derivatives, highlighting key differences in molecular structure, physicochemical properties, and applications:

Key Observations:

Functional Group Influence: The nitrile group in this compound enhances its reactivity in nucleophilic addition and cyclization reactions, distinguishing it from analogs like 2-(2-methyl-1H-imidazol-1-yl)aniline, where the aniline group favors electrophilic substitution .

Thermal and Solubility Properties: The absence of polar groups (e.g., hydroxyl or carboxylic acid) in this compound likely reduces water solubility compared to its propanoic acid derivative .

Applications :

- The target compound is pivotal in synthesizing phosphoramidite derivatives for enzymatic polymerization, as demonstrated in the preparation of oligonucleotides .

- In contrast, metronidazole analogs (e.g., 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl esters) are optimized for antimicrobial and antiglycation activity .

Biological Activity

2-(2-methyl-1H-imidazol-1-yl)propanenitrile, with the molecular formula C₇H₉N₃, is an organic compound characterized by its imidazole ring structure and a propanenitrile functional group. The unique combination of these structural features suggests significant potential for various biological activities, particularly in pharmacological applications. This article reviews the existing literature on the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and related case studies.

Structural Characteristics

The compound features a 2-methyl substituent on the imidazole ring, enhancing its reactivity and biological activity. The presence of the nitrile group contributes to its unique properties, making it a compound of interest in pharmaceuticals and materials science. The imidazole ring is known for its versatile reactivity, which can influence the biological interactions of the compound.

Biological Activity Overview

Research indicates that imidazole derivatives, including this compound, exhibit a range of biological activities:

- Antimicrobial Properties : Imidazole derivatives are often explored for their antimicrobial effects. Preliminary studies suggest that this compound may possess similar properties, which warrant further investigation.

- Antifungal and Anticancer Effects : There is evidence that compounds with imidazole structures can inhibit fungal growth and exhibit anticancer properties. The specific interactions of this compound with biological systems are still under investigation but show promise in modulating enzyme activity or acting as therapeutic agents.

The precise mechanisms by which this compound exerts its biological effects are not fully elucidated; however, several hypotheses based on structural similarities to other imidazole derivatives can be made:

- Enzyme Inhibition : Similar compounds have been shown to act as inhibitors of key enzymes involved in various metabolic pathways. The potential for this compound to inhibit enzymes such as indoleamine 2,3-dioxygenase (IDO) could be explored further, given IDO's role in immune modulation and cancer therapy .

- Receptor Interaction : The structural features may allow for interaction with specific receptors or proteins within biological systems, leading to altered cellular responses.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with other structurally similar compounds is useful:

| Compound Name | Structural Features | Uniqueness |

|---|---|---|

| 2-Ethyl-4-methylimidazole | Lacks nitrile group | Less reactive due to absence of nitrile functionality |

| 4-Methylimidazole | Lacks ethyl and nitrile groups | Different chemical properties due to missing substituents |

| 3-(2-Methyl-1H-imidazol-1-yl)propanenitrile | Similar nitrile functionality | Variation in position of imidazole substitution |

| 2-(2-Ethyl-1H-imidazol-1-yl)acetic acid | Contains acetic acid instead of propanenitrile | Different functional group leading to distinct properties |

The combination of both ethyl and methyl groups on the imidazole ring along with a propanenitrile group imparts distinctive chemical reactivity and potential biological activity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(2-methyl-1H-imidazol-1-yl)propanenitrile, and what key reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting 2-methylimidazole with cyanoethylating agents (e.g., acrylonitrile derivatives) under reflux conditions in polar aprotic solvents like DMF or acetonitrile. Catalysts such as potassium carbonate or triethylamine may enhance reactivity. Purification typically involves column chromatography or recrystallization using ethanol or ethyl acetate. Monitoring reaction progress via TLC (toluene:ethyl acetate:water, 8.7:1.2:1.1) ensures intermediate control .

Q. Which spectroscopic and analytical techniques are most effective for characterizing the structure and purity of this compound?

- Methodological Answer :

- IR Spectroscopy : Identify nitrile (C≡N) stretches near 2240 cm⁻¹ and imidazole ring vibrations (C=N/C-N) between 1500–1600 cm⁻¹.

- NMR : ¹H NMR (DMSO-d₆) shows imidazole proton signals at δ 7.0–7.5 ppm and methyl group protons at δ 2.3–2.6 ppm. ¹³C NMR confirms the nitrile carbon at δ 115–120 ppm.

- Elemental Analysis : Validate stoichiometry (C₇H₉N₃) by comparing calculated vs. experimental C, H, N percentages (deviation < 0.3%).

- TLC : Use iodine vapor to detect spots and assess purity .

Advanced Research Questions

Q. How can computational chemistry methods predict the reactivity or biological interactions of this compound?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to model interactions with biological targets (e.g., β-tubulin for antitumor activity). Prepare ligand files with Open Babel and validate docking poses using RMSD thresholds (<2.0 Å) .

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electronic properties (e.g., HOMO-LUMO gaps) and reactive sites. Compare with crystallographic data from SHELX-refined structures for validation .

Q. What strategies resolve contradictions in spectroscopic or crystallographic data for imidazole-based nitriles?

- Methodological Answer :

- Cross-Validation : Combine NMR, IR, and X-ray crystallography (e.g., SHELXL refinement) to confirm bond lengths and angles. For example, imidazole ring C–N distances should align with literature values (1.31–1.35 Å) .

- Impurity Analysis : Use HPLC-MS to detect byproducts. Adjust synthetic conditions (e.g., solvent purity, reaction time) to minimize side reactions .

Q. What in vitro assays evaluate the biological activity of this compound derivatives?

- Methodological Answer :

- β-Tubulin Polymerization Assay : Monitor inhibition using fluorescence-based kits (e.g., CytoDYNAMIX Screen). Compare IC₅₀ values with positive controls like colchicine .

- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Correlate activity with structural modifications (e.g., substituents on the imidazole ring) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.